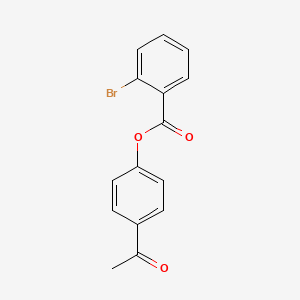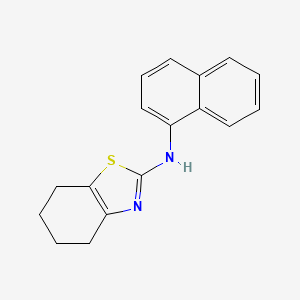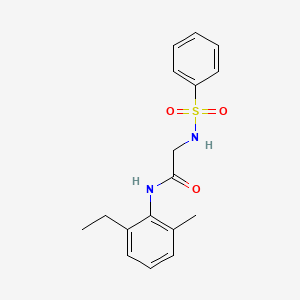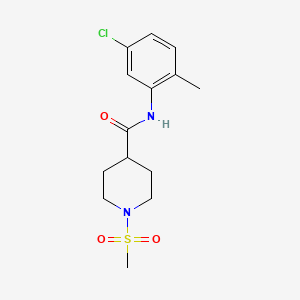
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide, also known as UMI-77, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. UMI-77 is a selective inhibitor of the transcription factor TAF1, which is essential for the activity of RNA polymerase II. The inhibition of TAF1 by UMI-77 has been shown to have a variety of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide works by binding to the bromodomain of TAF1, which is essential for the recruitment of RNA polymerase II to gene promoters. By inhibiting the activity of TAF1, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide disrupts the transcriptional machinery of the cell, leading to a variety of cellular effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide are diverse and depend on the specific cellular context. In cancer cells, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In stem cells, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to promote differentiation and inhibit self-renewal. In neurons, 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been shown to regulate gene expression and promote neuronal differentiation.
实验室实验的优点和局限性
One of the main advantages of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide is its selectivity for TAF1, which allows for specific modulation of its activity in cells. 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide is also a small molecule inhibitor, which makes it easier to use in vitro and in vivo experiments. However, one limitation of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of TAF1, which could have greater efficacy in cancer treatment. Another area of interest is the study of the role of TAF1 in other cellular processes, such as metabolism and inflammation. Finally, the development of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics for a variety of diseases.
合成方法
The synthesis of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide involves several steps, starting with the preparation of 2,5-dimethoxyphenylacetic acid and 2,3-dichlorobenzoyl chloride. These two compounds are then reacted together in the presence of a base to form 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide. The synthesis of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学研究应用
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been used extensively in scientific research to study the role of TAF1 in cellular processes. One of the main applications of 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide has also been used to study the role of TAF1 in stem cell differentiation, neuronal development, and immune response.
属性
IUPAC Name |
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-9-6-7-13(21-2)12(8-9)18-15(19)10-4-3-5-11(16)14(10)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXUBEKMNFLXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2,5-dimethoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)


![N-[4-(acetylamino)phenyl]-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5725600.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5725618.png)


